6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-4-carbaldehyde with hydrazine derivatives, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine
- 2-Chloro-6-propylimidazo[1,2-b]pyridazine
- 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridin-4-yl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H7ClN4 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C11H7ClN4/c12-10-1-2-11-14-9(7-16(11)15-10)8-3-5-13-6-4-8/h1-7H |
InChI Key |
PWXQCAAXMHCNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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